4-(Bromomethylene)morpholin-4-ium bromide

Catalog No.
S3537004
CAS No.
198011-60-8
M.F
C5H9Br2NO
M. Wt
258.94 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethylene)morpholin-4-ium bromide

CAS Number

198011-60-8

Product Name

4-(Bromomethylene)morpholin-4-ium bromide

IUPAC Name

4-(bromomethylidene)morpholin-4-ium;bromide

Molecular Formula

C5H9Br2NO

Molecular Weight

258.94 g/mol

InChI

InChI=1S/C5H9BrNO.BrH/c6-5-7-1-3-8-4-2-7;/h5H,1-4H2;1H/q+1;/p-1

InChI Key

KSAUMXGUAZEGEA-UHFFFAOYSA-M

SMILES

C1COCC[N+]1=CBr.[Br-]

Canonical SMILES

C1COCC[N+]1=CBr.[Br-]
4-(Bromomethylene)morpholin-4-ium bromide, also known as BMIM-Br, is a chemical compound that has gained significant attention due to its numerous applications in various fields of research and industry. It is an ionic liquid that contains imidazolium as a cation and bromide as an anion. BMIM-Br is a stable and soluble compound that possesses unique pharmacological properties, making it an excellent candidate for numerous medical, environmental, and industrial applications.
s unique pharmacological properties, making it an excellent candidate for numerous medical, environmental, and industrial applications.
4-(Bromomethylene)morpholin-4-ium bromide is a pale yellow, crystalline solid that exhibits high solubility in polar solvents such as water, ethanol, and methanol. Its molecular weight is 313.138 g/mol, and it has a melting point of 125-128 °C. The most notable feature of 4-(Bromomethylene)morpholin-4-ium bromide is its ionic liquid form, which makes it a relatively stable compound under varying temperatures and pressures.
The 4-(Bromomethylene)morpholin-4-ium bromide compound can be synthesized through a variety of synthetic routes, including the alkylation of morpholine with 1-bromo-2-methylimidazole or by the reaction of N-bromosuccinimide with 1-methylmorpholine. The analytical methods used to confirm the identity of 4-(Bromomethylene)morpholin-4-ium bromide include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, Mass spectrometry (MS), and Elemental analysis.
The analytical methods used to study 4-(Bromomethylene)morpholin-4-ium bromide are numerous, but the most popular methods include NMR spectroscopy, which identifies the chemical environment of specific nuclei in the molecule. Additionally, IR spectroscopy is also used to confirm the presence of specific functional groups. Mass spectrometry and elemental analysis can also provide information about the molecular weight and elemental composition, respectively.
4-(Bromomethylene)morpholin-4-ium bromide has exhibited significant biological activity such as antitumor activity and antibacterial properties. Research has shown that 4-(Bromomethylene)morpholin-4-ium bromide has antifungal properties and can inhibit the growth of Candida albicans and Aspergillus niger. Its significant antitumor activity has been observed in human cancer cells such as breast, colon, lung, melanoma, and ovarian cancer cells.
Studies have shown that 4-(Bromomethylene)morpholin-4-ium bromide exhibits low toxicity in human cells and tissues, indicating its potential use as a therapeutic agent. Chronic exposure, however, can result in irritation of the skin, eyes, and respiratory tract. Furthermore, 4-(Bromomethylene)morpholin-4-ium bromide can accumulate in organisms, and its environmental toxicity is not yet fully understood.
4-(Bromomethylene)morpholin-4-ium bromide has demonstrated significant applications in different areas, including electrochemistry, nanotechnology, catalysis, and separation science. It has been used as a solvent for organic reactions, as well as an electrolyte medium in electrochemical cells. Additionally, 4-(Bromomethylene)morpholin-4-ium bromide is a key material in the separation and purification of metals and other substances.
4-(Bromomethylene)morpholin-4-ium bromide has shown significant promise in different fields of research, leading to widespread interest from researchers worldwide. Studies have focused on its unique chemical and physical properties, biological activity, and potential applications in areas such as drug delivery, electrochemistry, and gene delivery.
4-(Bromomethylene)morpholin-4-ium bromide has significant potential applications, especially in the fields of material science, biotechnology, and environmental science, where it could be used in energy storage or as an anti-corrosive agent. Additionally, its potential use as a drug delivery system or in gene therapy may also help solve current challenges in medicine.
One of the primary limitations of 4-(Bromomethylene)morpholin-4-ium bromide is its lack of complete understanding of its environmental toxicity. Further research is needed to determine the effects of 4-(Bromomethylene)morpholin-4-ium bromide on living organisms and the environment. Future directions include enhancing the efficiency of synthesis methods, as well as investigating the applicability of 4-(Bromomethylene)morpholin-4-ium bromide in different areas such as wastewater treatment, energy storage, and electrochemistry.
4-(Bromomethylene)morpholin-4-ium bromide has shown significant promise as an essential compound in numerous fields, including biotechnology, environmental science, and materials science. Its unique chemical and physical properties, excellent biological activity, and stability make it an attractive candidate for use as a therapeutic agent, in electrochemical applications or as a separation medium. Nevertheless, further research is necessary to fully understand its limitations, potential applications, and environmental implications.

Dates

Modify: 2023-08-19

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